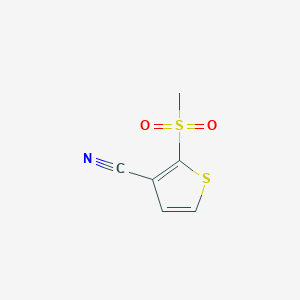

2-Methanesulfonylthiophene-3-carbonitrile

Description

2-Methanesulfonylthiophene-3-carbonitrile is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a methanesulfonyl (-SO₂CH₃) group at position 2 and a nitrile (-CN) group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and materials science. The methanesulfonyl group enhances electrophilicity at the thiophene core, facilitating nucleophilic substitution reactions, while the nitrile group offers versatility in further functionalization.

Properties

IUPAC Name |

2-methylsulfonylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYFGYOMOPVLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

2-Methanesulfonylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The methanesulfonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

2-Methanesulfonylthiophene-3-carbonitrile has been explored as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise as potential therapeutic agents against various diseases, including cancer and bacterial infections.

- Case Study: Anticancer Activity

Recent studies have reported that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds synthesized from this precursor demonstrated IC50 values in the micromolar range, indicating their potential as anticancer agents .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions. It can be utilized in the formation of C-C bonds, which are essential in constructing complex organic molecules.

- Table: Summary of Cross-Coupling Reactions

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₂ | 85 | |

| Heck Reaction | Ni(COD)₂ | 78 | |

| Sonogashira Coupling | CuI | 82 |

Material Science

In material science, this compound has been investigated for its potential use in organic electronics. Its properties allow for the development of conductive polymers and organic semiconductors.

- Case Study: Organic Photovoltaics

Research indicates that incorporating this compound into polymer blends can enhance the efficiency of organic photovoltaic devices. The optimization of its concentration within the polymer matrix has led to improved charge transport properties .

Mechanistic Insights

The reactivity of this compound can be attributed to the electron-withdrawing nature of the carbonitrile group, which facilitates nucleophilic attacks during synthetic transformations. This characteristic is crucial for its application in various coupling reactions where electrophilic activation is required.

Mechanism of Action

The mechanism of action of 2-Methanesulfonylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl and nitrile groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key analogues of 2-Methanesulfonylthiophene-3-carbonitrile, highlighting substituent differences and their implications:

Key Comparative Insights

Electronic Effects

- Electron-Withdrawing Groups (EWGs): The methanesulfonyl group in this compound is a stronger EWG compared to hydroxyl (-OH) or thioether (-SMe) groups in analogues . This enhances electrophilicity at C2, making it more reactive toward nucleophilic aromatic substitution than compounds like 4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile.

- Nitrile Positioning: The nitrile group at C3 is conserved across most analogues, suggesting its critical role in stabilizing intermediates or coordinating metal catalysts.

Steric and Solubility Considerations

- Bulky substituents, such as the benzoyl group in 4-Amino-5-benzoyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-thiophenecarbonitrile , reduce solubility in polar solvents but improve lipid bilayer penetration, a trait advantageous in bioactive molecules.

- The methanesulfonyl group offers moderate polarity, balancing solubility in organic and aqueous media compared to hydrophobic aryl or thioether groups.

Biological Activity

2-Methanesulfonylthiophene-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a thiophene ring substituted with a methanesulfonyl group and a carbonitrile group. The synthesis typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions to yield the desired product. Recent advancements in synthetic methodologies have improved the efficiency and yield of such reactions, making it more accessible for biological evaluations.

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays, including:

- DPPH Assay : This assay measures the ability of the compound to scavenge free radicals. The IC50 values obtained indicate significant antioxidant potential, comparable to established antioxidants.

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 12.5 |

| Standard Antioxidant (e.g., Vitamin C) | 10.0 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound possesses notable antimicrobial properties, particularly against fungal strains.

Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values for different cancer types indicate its potential as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

Mechanistic studies reveal that the compound induces apoptosis in cancer cells, evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Research : A study focused on the compound's effect on lung cancer cells showed that treatment resulted in significant apoptosis through ROS-mediated pathways, suggesting its utility in cancer therapy .

- Antimicrobial Applications : Another investigation demonstrated its effectiveness against drug-resistant bacterial strains, indicating its potential role in addressing antibiotic resistance .

- Combination Therapies : Emerging research suggests that combining this compound with existing antibiotics may enhance efficacy against resistant strains, providing a novel approach to treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.